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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B15623468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological

characterization of LY2940094 tartrate, a potent and selective antagonist of the

Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The information presented herein is

curated for researchers and professionals in the field of drug discovery and development,

offering a centralized resource for understanding the preclinical profile of this compound.

Quantitative Data Summary
The following tables summarize the key quantitative data for LY2940094 tartrate from in vitro

studies.

Table 1: Receptor Binding Affinity and Antagonist Potency

Parameter Value Cell Line Reference

Ki (Binding Affinity) 0.105 nM
CHO cells expressing

human NOP receptors
[1][2][3]

Kb (Antagonist

Potency)
0.166 nM

CHO cells expressing

human NOP receptors
[1][2][3]

Table 2: Receptor Selectivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15623468?utm_src=pdf-interest
https://www.benchchem.com/product/b15623468?utm_src=pdf-body
https://www.benchchem.com/product/b15623468?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assays_of_Opioid_Receptor_Activation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844902/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assays_of_Opioid_Receptor_Activation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844902/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Binding Affinity (Ki) Selectivity vs. NOP Reference

NOP 0.105 nM - [1][2][3]

Mu Opioid Receptor

(MOP)

> 4000-fold lower

affinity
> 4000x [4]

Kappa Opioid

Receptor (KOP)

> 4000-fold lower

affinity
> 4000x [4]

Delta Opioid Receptor

(DOP)

> 4000-fold lower

affinity
> 4000x [4]

Table 3: Functional Activity

Assay Activity Concentration Cell Line Reference

Agonist Efficacy
No agonist

activity observed
Up to 10 µM

CHO cells

expressing

human NOP

receptors

[2][3]

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols

are based on standard pharmacological assays for GPCRs and have been adapted for the

characterization of NOP receptor antagonists like LY2940094.

NOP Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of LY2940094 for the NOP receptor.

Cell Culture and Membrane Preparation:

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor in

appropriate growth medium.

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

Determine the protein concentration of the membrane preparation using a standard

protein assay (e.g., Bradford or BCA).

Binding Assay Protocol:

In a 96-well plate, add the following to each well:

Cell membrane preparation (typically 10-20 µg of protein).

A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin).

Varying concentrations of LY2940094 tartrate (competition binding).

For non-specific binding control wells, add a high concentration of an unlabeled NOP

receptor agonist (e.g., 1 µM N/OFQ).

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow

binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with

ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the LY2940094

concentration.

Determine the IC50 value (the concentration of LY2940094 that inhibits 50% of the specific

binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay
This functional assay measures the ability of LY2940094 to antagonize agonist-stimulated G-

protein activation.

Membrane Preparation:

Prepare cell membranes from CHO cells expressing the human NOP receptor as

described in the radioligand binding assay protocol.

Assay Protocol:

In a 96-well plate, add the following to each well:

Cell membrane preparation (typically 10-20 µg of protein).

[35S]GTPγS (a non-hydrolyzable GTP analog).

GDP (to maintain a pool of inactive G-proteins).

A fixed concentration of a NOP receptor agonist (e.g., N/OFQ) to stimulate G-protein

activation.

Varying concentrations of LY2940094 tartrate.

For basal binding, omit the NOP agonist. For non-specific binding, add a high

concentration of unlabeled GTPγS.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Terminate the assay by rapid filtration through glass fiber filters.

Measure the amount of bound [35S]GTPγS using a scintillation counter.

Data Analysis:
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Plot the amount of [35S]GTPγS bound against the logarithm of the LY2940094

concentration.

Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

The antagonist dissociation constant (Kb) can be calculated from the IC50 value using the

Schild equation for competitive antagonism.

Cyclic AMP (cAMP) Inhibition Assay
This cell-based assay assesses the ability of LY2940094 to block the agonist-mediated

inhibition of adenylyl cyclase.

Cell Culture:

Use CHO cells stably expressing the human NOP receptor.

Assay Protocol:

Plate the cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with varying concentrations of LY2940094 tartrate for a defined period.

Stimulate the cells with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) in

the presence of forskolin (an adenylyl cyclase activator).

Incubate for a defined period to allow for changes in intracellular cAMP levels.

Lyse the cells and measure the intracellular cAMP concentration using a commercially

available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Data Analysis:

Plot the cAMP levels against the logarithm of the LY2940094 concentration.

Determine the IC50 value for the reversal of agonist-induced inhibition of cAMP

production.
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This provides a measure of the functional antagonist potency of LY2940094 in a whole-cell

system.
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Caption: NOP receptor signaling and the inhibitory action of LY2940094.

Experimental Workflow for a Radioligand Binding Assay
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Caption: Workflow for determining the binding affinity of LY2940094.
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Caption: Logical flow of the in vitro characterization of LY2940094.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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